molecular formula C6H7NO3 B13145313 3-Butynoic acid, 2-(acetylamino)-, (S)- CAS No. 73537-08-3

3-Butynoic acid, 2-(acetylamino)-, (S)-

Cat. No.: B13145313
CAS No.: 73537-08-3
M. Wt: 141.12 g/mol
InChI Key: LRGYRJZGUPFTQI-YFKPBYRVSA-N
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Description

3-Butynoic acid, 2-(acetylamino)-, (S)- is an organic compound with a unique structure that includes both an alkyne and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butynoic acid, 2-(acetylamino)-, (S)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-butynoic acid and acetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acetylation process.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-Butynoic acid, 2-(acetylamino)-, (S)- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

3-Butynoic acid, 2-(acetylamino)-, (S)- undergoes various types of chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of 3-Butynoic acid, 2-(acetylamino)-, (S)-, such as carboxylic acids, ketones, and substituted amides.

Scientific Research Applications

3-Butynoic acid, 2-(acetylamino)-, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and click chemistry reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is used in the synthesis of various functionalized compounds and materials.

Mechanism of Action

The mechanism of action of 3-Butynoic acid, 2-(acetylamino)-, (S)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Butynoic acid: Shares the alkyne functional group but lacks the acetylamino group.

    2-Amino-3-butynoic acid: Contains an amino group instead of an acetylamino group.

Uniqueness

3-Butynoic acid, 2-(acetylamino)-, (S)- is unique due to its combination of alkyne and amide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

CAS No.

73537-08-3

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

(2S)-2-acetamidobut-3-ynoic acid

InChI

InChI=1S/C6H7NO3/c1-3-5(6(9)10)7-4(2)8/h1,5H,2H3,(H,7,8)(H,9,10)/t5-/m0/s1

InChI Key

LRGYRJZGUPFTQI-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)N[C@@H](C#C)C(=O)O

Canonical SMILES

CC(=O)NC(C#C)C(=O)O

Origin of Product

United States

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